2-bromo-1-ethynyl-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-1-ethynyl-4-methoxybenzene (2-BE4M) is an organic compound that is classified as an aromatic hydrocarbon. It is an alkyl-substituted benzene derivative that has a unique combination of chemical and physical properties. This compound has a wide range of applications in the fields of organic chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Organic Synthesis and Catalysis
One of the prominent applications of derivatives similar to "2-bromo-1-ethynyl-4-methoxybenzene" is in the field of organic synthesis, where they serve as precursors or intermediates in the synthesis of complex molecules. For instance, controlled-potential reduction of related compounds has been catalyzed by nickel complexes to yield high yields of tetrahydrofuran derivatives, demonstrating the utility of such compounds in selective radical cyclisation reactions (Esteves, Ferreira, & Medeiros, 2007). Similarly, the synthesis of sterically protected diphosphene and fluorenylidenephosphine compounds, involving bulky bromobenzene derivatives, highlights the role of electronic perturbations introduced by methoxy groups in influencing the properties of these materials (Toyota, Kawasaki, Nakamura, & Yoshifuji, 2003).
Materials Science
In the realm of materials science, the synthesis and application of compounds derived from "this compound" contribute to the development of new materials. For example, the preparation of ellipticine, a precursor to bioisosteric colchicine analogues, from related bromobenzene compounds, underscores the potential of these derivatives in pharmaceutical research and development (Shishov, Nurieva, Zefirov, Mamaeva, & Zefirova, 2014). Another study on the addition of methoxy-(5,8)-dihydronaphthyl to phenyl-C61-butyric acid methyl ester demonstrates the enhancement of photovoltaic performance in polymer solar cells, showcasing the impact of functional group modification on electronic properties (Jin, Yu, Peng, Fan, Cai, Fan, Gou, & Chu, 2016).
Chemical Analysis and Antioxidant Studies
Compounds related to "this compound" also find applications in chemical analysis and as potential sources of antioxidants. For instance, the isolation of bromophenols from the marine red alga Rhodomela confervoides, some of which exhibit significant antioxidant activity, suggests the potential of these compounds in food preservation and as natural antioxidants (Li, Li, Gloer, & Wang, 2011).
Mechanism of Action
Target of Action
The primary target of 2-bromo-1-ethynyl-4-methoxybenzene is the benzene ring in organic compounds . The benzene ring is a key component in many biological molecules and pharmaceutical drugs, and its modification can significantly alter the properties and activities of these compounds .
Mode of Action
This compound interacts with its target through a process known as electrophilic aromatic substitution . This is a two-step mechanism:
- Step 1 : The electrophile (in this case, the bromine atom) forms a sigma-bond to the benzene ring, generating a positively charged intermediate known as a benzenonium ion .
- Step 2 : A proton is removed from this intermediate, yielding a substituted benzene ring .
This process allows the bromine atom to be introduced into the benzene ring, effectively modifying its structure .
Biochemical Pathways
The exact biochemical pathways affected by this compound would depend on the specific biological system or pharmaceutical application . It’s important to note that the modification of benzene rings can have significant effects on a wide range of biochemical pathways, given the ubiquity of these structures in biological systems .
Pharmacokinetics
The compound’s molecular weight (21106 g/mol) and physical form (solid) suggest that it may have reasonable bioavailability .
Result of Action
The primary result of the action of this compound is the substitution of a hydrogen atom on the benzene ring with a bromine atom . This can significantly alter the properties of the benzene-containing compound, potentially affecting its reactivity, stability, and interactions with other molecules .
properties
{ "Design of the Synthesis Pathway": "The synthesis of 2-bromo-1-ethynyl-4-methoxybenzene can be achieved through a multi-step process involving the bromination of 4-methoxyphenylacetylene followed by Sonogashira coupling with 2-bromoiodobenzene.", "Starting Materials": [ "4-methoxyphenylacetylene", "bromine", "2-bromoiodobenzene", "copper(I) iodide", "copper(II) sulfate", "sodium ascorbate", "triethylamine", "acetic acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: Bromination of 4-methoxyphenylacetylene", "React 4-methoxyphenylacetylene with bromine in acetic acid and diethyl ether to yield 2-bromo-4-methoxyphenylacetylene.", "Step 2: Sonogashira coupling", "React 2-bromoiodobenzene with 2 equivalents of 2-bromo-4-methoxyphenylacetylene in the presence of copper(I) iodide, triethylamine, and water to yield 2-bromo-1-ethynyl-4-methoxybenzene." ] } | |
CAS RN |
871126-87-3 |
Molecular Formula |
C9H7BrO |
Molecular Weight |
211.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.